2-Cyclopentyl-2-propanol 2-Cyclopentyl-2-propanol
Brand Name: Vulcanchem
CAS No.: 1462-06-2
VCID: VC20948541
InChI: InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
SMILES: CC(C)(C1CCCC1)O
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

2-Cyclopentyl-2-propanol

CAS No.: 1462-06-2

Cat. No.: VC20948541

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-2-propanol - 1462-06-2

Specification

CAS No. 1462-06-2
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 2-cyclopentylpropan-2-ol
Standard InChI InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
Standard InChI Key PEYUSJVZHOLNDG-UHFFFAOYSA-N
SMILES CC(C)(C1CCCC1)O
Canonical SMILES CC(C)(C1CCCC1)O

Introduction

Chemical Structure and Identification

Molecular Composition

2-Cyclopentyl-2-propanol has the molecular formula C₈H₁₆O, with a molecular weight of 128.22 g/mol . The structure features a cyclopentyl ring attached to a tertiary carbon that bears two methyl groups and a hydroxyl group, creating a tertiary alcohol functionality.

Structural Representation

The compound can be represented through various chemical notations that provide detailed structural information:
Table 1: Structural Representation of 2-Cyclopentyl-2-propanol

Notation TypeRepresentation
SMILESCC(C)(C1CCCC1)O
InChIInChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
InChIKeyPEYUSJVZHOLNDG-UHFFFAOYSA-N

Nomenclature and Identification

The compound is known by several alternative names in chemical databases and literature:

  • 2-Cyclopentylpropan-2-ol (IUPAC name)

  • α,α-Dimethylcyclopentanemethanol

  • Cyclopentanemethanol, α,α-dimethyl-
    For regulatory and identification purposes, 2-cyclopentyl-2-propanol is assigned the CAS Registry Number 1462-06-2 , which serves as a unique identifier in chemical databases and literature references.

Physical Properties

General Physical Characteristics

2-Cyclopentyl-2-propanol possesses physical properties typical of medium-sized tertiary alcohols:
Table 2: Physical Properties of 2-Cyclopentyl-2-propanol

PropertyValueConditions
Boiling Point77-78 °CAt 13 Torr pressure
Density0.9128 g/cm³At standard conditions
Physical StateLiquidAt room temperature
Predicted pKa15.40±0.29Calculated value
The relatively high boiling point at reduced pressure indicates intermolecular hydrogen bonding characteristic of alcohols, while the density is typical for a hydrocarbon with a single oxygen-containing functional group.

Spectroscopic Properties

Mass spectrometry analysis provides valuable information for compound identification and structural confirmation. The predicted collision cross-section (CCS) data for various adducts of 2-cyclopentyl-2-propanol are presented below:
Table 3: Predicted Collision Cross Section Data for Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.12740129.0
[M+Na]⁺151.10934138.0
[M+NH₄]⁺146.15394137.9
[M+K]⁺167.08328134.8
[M-H]⁻127.11284129.5
[M+Na-2H]⁻149.09479133.2
[M]⁺128.11957130.3
[M]⁻128.12067130.3
These collision cross-section values are particularly useful in ion mobility spectrometry and aid in the unambiguous identification of the compound in complex mixtures.

Chemical Reactivity and Synthesis

Synthesis Methods

The synthesis of 2-cyclopentyl-2-propanol has been reported in the scientific literature, notably in The Journal of Organic Chemistry (Volume 51, page 4925, 1986) . The synthetic approach likely involves reaction of cyclopentyl-containing precursors with appropriate reagents to introduce the tertiary alcohol functionality.

Chemical Reactivity

As a tertiary alcohol, 2-cyclopentyl-2-propanol exhibits several characteristic reaction pathways:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, with the exact product distribution determined by the stability of the resulting carbocations.

  • Oxidation resistance: Unlike primary and secondary alcohols, this tertiary alcohol shows resistance to oxidation by typical oxidizing agents due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.

  • Esterification: The hydroxyl group can participate in esterification reactions, although typically at a slower rate than primary or secondary alcohols due to steric hindrance.

  • Etherification: The alcohol can form ethers through various synthetic routes, including Williamson ether synthesis under appropriate conditions.

Analytical Methods for Identification

Spectroscopic Identification

The compound can be characterized through various spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR would show characteristic signals for the cyclopentyl ring protons, the two methyl groups, and the hydroxyl proton.

  • IR Spectroscopy: Would exhibit characteristic O-H stretching bands typical of tertiary alcohols, along with C-H stretching from the cyclopentyl and methyl groups.

  • Mass Spectrometry: The molecular ion peak at m/z 128, along with fragmentation patterns characteristic of tertiary alcohols, would aid in identification.

Applications and Industrial Relevance

  • Synthetic intermediate in organic chemistry research

  • Building block for pharmaceutically active compounds

  • Potential fragrance or flavor component, given its likely mild odor profile

  • Specialized solvent in certain chemical processes

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